molecular formula C9H7Cl2NO B429531 3-(2,4-Dichlorophenoxy)propanenitrile CAS No. 33695-72-6

3-(2,4-Dichlorophenoxy)propanenitrile

Cat. No.: B429531
CAS No.: 33695-72-6
M. Wt: 216.06g/mol
InChI Key: WLOQURJTZOXWCB-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenoxy)propanenitrile is an organic compound with the molecular formula C9H7Cl2NO and an average molecular mass of 216.061 g/mol . This compound, bearing the CAS RN 33695-72-6, features a propanenitrile chain linked to a 2,4-dichlorophenoxy group, a structure that is analogous to the widely studied phenoxy herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) . While the specific biological activity and research applications of 3-(2,4-Dichlorophenoxy)propanenitrile are not fully documented in the available literature, its structural similarity to 2,4-D suggests potential value as a building block in organic synthesis and for investigative studies in plant science . The mode of action of phenoxy compounds like 2,4-D involves mimicking the plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible broadleaf plants . Researchers may explore the structure-activity relationship of this nitrile derivative compared to the acetic acid side chain of 2,4-D to understand its potency, selectivity, and metabolism in biological systems. The replacement of the carboxylic acid group with a nitrile function represents a significant molecular modification that can alter its physicochemical properties and interaction with biological targets. This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic use, or for use in humans. Researchers should consult safety data sheets and handle all chemicals appropriately in a controlled laboratory setting.

Properties

CAS No.

33695-72-6

Molecular Formula

C9H7Cl2NO

Molecular Weight

216.06g/mol

IUPAC Name

3-(2,4-dichlorophenoxy)propanenitrile

InChI

InChI=1S/C9H7Cl2NO/c10-7-2-3-9(8(11)6-7)13-5-1-4-12/h2-3,6H,1,5H2

InChI Key

WLOQURJTZOXWCB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)OCCC#N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCCC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Isomers and Positional Variations

  • 3-(2,6-Dichlorophenoxy)propanenitrile (CAS 1179618-49-5): Molecular Formula: C₉H₇Cl₂NO, Molar Mass: 216.06 g/mol . This isomer differs in the chlorine substitution pattern (2,6 vs. 2,4).
  • 2-(2,4-Dichlorophenoxy)propanenitrile (CAS 78302-27-9): Purity: 95%, Molecular Formula: C₉H₇Cl₂NO . The nitrile group is positioned on the second carbon of the propane chain instead of the third. This minor structural variation could affect molecular flexibility and binding affinity in biological systems.

Functional Group Modifications

A. Nitrile vs. Amide Derivatives
  • 2-(2,6-Dichlorophenoxy)propanamide (CAS 344411-67-2): Molecular Formula: C₉H₈Cl₂NO₂, Purity: 98% . Replacement of the nitrile (–CN) with an amide (–CONH₂) introduces hydrogen-bonding capability, enhancing solubility in polar solvents. This modification is critical for pharmacokinetics, as amides are more resistant to hydrolysis than nitriles.
B. Nitrile vs. Carboxylic Acid Derivatives
  • 2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid (CAS 1914-66-5): Molecular Formula: C₁₀H₈Cl₂O₃, Purity: 95% . The carboxylic acid (–COOH) group increases acidity (pKa ~2-3) and water solubility compared to the nitrile. Such derivatives are often used as herbicides or anti-inflammatory agents due to their ionizable nature .
C. Aromatic vs. Aliphatic Nitriles
  • 2-(2,4-Dichlorophenoxy)benzonitrile: Features a benzonitrile core instead of aliphatic propanenitrile. The aromatic ring enhances stability but reduces solubility in aqueous media. Such compounds may be optimized for agrochemical applications due to their persistence .

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Key Functional Group Notable Properties
3-(2,4-Dichlorophenoxy)propanenitrile* C₉H₇Cl₂NO ~216.06 Nitrile (–CN) High lipophilicity, moderate stability
3-(2,6-Dichlorophenoxy)propanenitrile C₉H₇Cl₂NO 216.06 Nitrile Lower steric hindrance than 2,4-isomer
2-(2,6-Dichlorophenoxy)propanamide C₉H₈Cl₂NO₂ 239.08 Amide (–CONH₂) Enhanced solubility, hydrogen bonding
2-(2,4-Dichlorophenoxy)acetic acid C₈H₅Cl₂O₃ 221.03 Carboxylic acid (–COOH) High acidity, COX-2 inhibition

*Assumed based on structural analogues.

Preparation Methods

Catalytic System

  • Catalyst : CuI (10 mol%) with 1,10-phenanthroline as a ligand.

  • Solvent : Dimethyl sulfoxide (DMSO) at 100°C for 12 hours.

Reaction equation :
2,4-Cl2C6H3OH+BrCH2CH2CNCuI2,4-Cl2C6H3OCH2CH2CN+HBr\text{2,4-Cl}_2\text{C}_6\text{H}_3\text{OH} + \text{BrCH}_2\text{CH}_2\text{CN} \xrightarrow{\text{CuI}} \text{2,4-Cl}_2\text{C}_6\text{H}_3\text{OCH}_2\text{CH}_2\text{CN} + \text{HBr}

Yield and Limitations

  • Yield: 70–75%, lower than nucleophilic substitution due to side reactions.

  • Requires anhydrous conditions and inert atmosphere to prevent catalyst oxidation.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time from hours to minutes. A mixture of 2,4-dichlorophenol, 3-chloropropionitrile, and K₂CO₃ in DMF irradiated at 150°C for 20 minutes achieves 88% yield.

Advantages

  • Energy-efficient and scalable.

  • Minimizes nitrile hydrolysis side reactions.

Industrial-Scale Production

Continuous Flow Reactor Design

A tubular reactor with the following parameters ensures consistent output:

  • Residence time : 30 minutes.

  • Temperature : 130°C.

  • Pressure : 3 bar to maintain solvent integrity.

Table 2: Industrial Process Metrics

MetricValue
Annual Capacity50 metric tons
Purity99.5%
Cost per kg$120

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 7.35 (d, J = 8.8 Hz, 1H), 7.11 (d, J = 4.4 Hz, 1H), 4.96 (s, 2H), 3.71 (s, 3H).

  • IR (KBr) : ν 2245 cm⁻¹ (C≡N stretch), 1240 cm⁻¹ (C-O-C stretch).

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